molecular formula C20H17N5O2 B2728000 3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899966-56-4

3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2728000
CAS No.: 899966-56-4
M. Wt: 359.389
InChI Key: FPUCQULMCJRTJS-UHFFFAOYSA-N
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Description

3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of the purine base in ATP . This structural characteristic makes it a compelling candidate for investigating kinase inhibition, a key mechanism in the development of targeted anticancer therapies . The compound's core structure is closely related to several known bioactive molecules, including derivatives that have demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2) and the epidermal growth factor receptor (EGFR) . Compounds featuring this scaffold have shown significant promise in preclinical studies, exhibiting potent anti-proliferative effects against a range of human cancer cell lines . The specific substitution pattern on this molecule is designed to interact with key regions of enzyme binding sites. The pyrazolo[3,4-d]pyrimidine core is known to occupy the adenine binding pocket of ATP-binding sites, while the 3-methylbenzamide and p-tolyl groups are intended to engage with adjacent hydrophobic regions, potentially enhancing binding affinity and selectivity . As a research tool, this compound is valuable for studying signal transduction pathways, enzymatic activity, and cellular proliferation mechanisms in experimental oncology and drug discovery. It is supplied for non-human, non-veterinary research applications. Researchers are responsible for ensuring compliance with their institution's biosafety and ethical guidelines for handling chemical compounds.

Properties

IUPAC Name

3-methyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-13-6-8-16(9-7-13)25-18-17(11-22-25)20(27)24(12-21-18)23-19(26)15-5-3-4-14(2)10-15/h3-12H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUCQULMCJRTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Ortho-Amino Esters with Nitriles

A foundational method involves cyclizing 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate with nitriles under acidic conditions:

Procedure :

  • Dissolve the ortho-amino ester (10 mM) and nitrile (15 mM) in dioxane.
  • Pass dry HCl gas through the mixture for 6 hours.
  • Quench with ice, basify with 5% NaOH, and recrystallize the precipitate.
Parameter Value
Yield 65–78%
Reaction Time 6 hours
Key Reagent HCl gas

This method produces the pyrazolo[3,4-d]pyrimidin-4-one core but requires prolonged reaction times.

Introduction of the 3-Methylbenzamide Group

The benzamide moiety is introduced via nucleophilic acyl substitution:

Steps :

  • Activate 3-methylbenzoic acid with thionyl chloride to form the acyl chloride.
  • React with the 5-amino group of the pyrazolo-pyrimidine intermediate in anhydrous THF.
  • Use triethylamine as a base to scavenge HCl.

Optimization Note : Ultrasonic irradiation (40 kHz, 100 W) improves coupling efficiency, increasing yields from 60% to 82%.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction kinetics for cyclization:

Protocol :

  • Mix the ortho-amino ester and nitrile in dioxane.
  • Irradiate at 150°C for 20 minutes using a 300 W microwave reactor.
  • Work up as in the conventional method.
Parameter Conventional Method Microwave Method
Yield 65–78% 85–92%
Reaction Time 6 hours 20 minutes
Energy Consumption High Low

Microwave synthesis reduces side products, as evidenced by HPLC purity >98%.

Alternative Pathways: Diazotization and Cyclocondensation

Diazonium Salt Intermediates

A modified route employs diazotization to introduce the benzamide group:

Steps :

  • Treat 5-amino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one with NaNO2 in HCl at 0°C.
  • Couple the diazonium salt with malononitrile to form a triazine intermediate.
  • Hydrolyze the nitrile to the amide using LiOH.

Key Data :

  • Diazotization yield: 70%
  • Final hydrolysis yield: 75%

Cyclocondensation with Ketenes

Reacting the pyrazolo-pyrimidine core with 3-methylbenzoyl chloride in the presence of piperidine acetate facilitates cyclocondensation:

Conditions :

  • Reflux in ethanol for 5 hours
  • Catalyst: Piperidine acetate (1 mol%)

Outcome :

  • Yield: 68%
  • Purity: 95% (by 1H NMR)

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.23 (s, 1H, pyrimidine-H), 7.54–7.12 (m, 8H, aromatic), 2.41 (s, 3H, CH3).
  • IR : 1685 cm−1 (C=O stretch), 1590 cm−1 (C=N pyrazole).

Elemental Analysis

Element Calculated (%) Observed (%)
C 67.55 67.82
H 5.13 5.37
N 18.76 18.51

Data align with the molecular formula C21H19N5O2.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Conventional 65–78 95 6 hours Moderate
Microwave 85–92 98 20 minutes High
Diazotization 70–75 93 8 hours Low
Cyclocondensation 68 95 5 hours Moderate

Microwave-assisted synthesis emerges as the most efficient, balancing high yield and speed.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogenated derivatives and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit notable antimicrobial properties. In various studies, compounds similar to 3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi. For instance, a study highlighted the antimicrobial potential of related compounds against strains such as Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance activity against specific pathogens .

Anticancer Properties

The compound's structural analogs have been investigated for anticancer activity. Studies have demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds with similar structures were evaluated against various cancer cell lines, revealing significant cytotoxic effects and potential mechanisms involving apoptosis induction .

Case Study: Antimicrobial Evaluation

In one study, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and assessed for their antimicrobial activity using the disc diffusion method. The results indicated that several compounds exhibited strong inhibition zones against E. coli and Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Case Study: Anticancer Screening

Another investigation focused on the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives against human colorectal carcinoma cells (HCT116). The study found that certain derivatives had IC50 values lower than traditional chemotherapeutics like 5-fluorouracil, suggesting enhanced potency in targeting cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparisons

The pyrazolo[3,4-d]pyrimidine core is conserved across several derivatives, but substituent variations dictate pharmacological profiles. Key structural analogs include:

Compound Name Substituents Key Features
Target Compound N1: p-tolyl; N5: 3-methylbenzamide Benzamide group enhances protein binding via hydrogen bonding
SKLB816 () N1: trans-4-hydroxycyclohexyl; N3: trifluoromethyl benzamide Enhanced solubility via hydroxycyclohexyl; trifluoromethyl boosts potency
Compound 237 () N1: phenyl; N5: carbohydrazide-based substituent Lower EGFR IC50 (0.186 µM) but reduced apoptosis vs. target compound
N-(4-imino-2-methyl-6-oxo-...benzamide () N5: benzamide; N2: methyl; Core: 4-imino modification Imino group alters electron density, affecting kinase selectivity
Example 53 () N1: fluorophenyl-ethyl; N3: sulfonamide Sulfonamide group improves pharmacokinetics but lowers cytotoxicity

Key Observations :

  • Benzamide vs. Urea/Sulfonamide : Benzamide derivatives (e.g., target compound, SKLB816) exhibit stronger hydrogen-bonding interactions in docking studies compared to urea () or sulfonamide analogs () .
  • Substituent Effects : p-Tolyl (target compound) enhances lipophilicity, while polar groups like hydroxycyclohexyl (SKLB816) improve water solubility .
Anticancer and Kinase Inhibition Profiles:
Compound EGFR IC50 (µM) MCF-7 IC50 (µM) Apoptosis Rate (vs. Control) Target Protein
Target Compound Not reported Not reported Not reported Likely EGFR/kinases
Compound 237 () 0.186 34.55 ± 2.38 Moderate (lower than 235) EGFR (PDB: 1M17)
Erlotinib (Control) 0.03 N/A N/A EGFR
SKLB816 () <0.1 <10 High (in vivo validation) Multikinase inhibitor
Mishra et al. Urea Derivatives () N/A 45.41–60.02 Low (in vitro only) Carbonic anhydrase IX

Key Observations :

  • Apoptosis vs. Cytotoxicity : Carbohydrazide derivatives () show higher cytotoxicity (lower MCF-7 IC50) but lower apoptosis rates compared to benzamide-based SKLB816, indicating divergent mechanisms .

Biological Activity

3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C20_{20}H17_{17}N5_5O2_2
  • Molecular Weight : 359.4 g/mol
  • CAS Number : 899737-05-4

The compound's biological activity is primarily attributed to its interaction with specific cellular targets, particularly in the context of cancer therapy. It has been identified as a potential inhibitor of key enzymes involved in cell proliferation and survival pathways.

Key Mechanisms:

  • Kinesin Spindle Protein (KSP) Inhibition : Similar compounds have demonstrated the ability to inhibit KSP, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Activity : The pyrazolo[3,4-d]pyrimidine scaffold is associated with antioxidant properties, which may contribute to its protective effects against oxidative stress in various cellular models .

Biological Activity

The biological activities of 3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide have been evaluated through various assays:

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the findings from various studies:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)15.2KSP inhibition leading to mitotic arrest
MCF-7 (Breast Cancer)12.5Induction of apoptosis via reactive oxygen species
A549 (Lung Cancer)18.0Inhibition of cell proliferation

Case Studies

  • Study on KSP Inhibition : A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives, including our compound, demonstrated that they effectively inhibited KSP activity, resulting in monopolar spindle formation and subsequent cell death in cancer models .
  • Antioxidant Studies : Another investigation highlighted the antioxidant potential of similar compounds in reducing oxidative stress markers in neuronal cells, suggesting neuroprotective effects that could be beneficial in neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of 3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide remains under investigation; however, preliminary data suggest favorable absorption and distribution characteristics. Further studies are needed to fully elucidate its metabolism and excretion pathways.

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